Cas no 2669-15-0 (2H-Azepin-2-one,1,1'-(1,4-phenylenedicarbonyl)bis[hexahydro-)

2H-Azepin-2-one,1,1'-(1,4-phenylenedicarbonyl)bis[hexahydro- structure
2669-15-0 structure
Product Name:2H-Azepin-2-one,1,1'-(1,4-phenylenedicarbonyl)bis[hexahydro-
CAS-nummer:2669-15-0
MF:C20H24N2O4
MW:356.415565490723
CID:271014
PubChem ID:75879
Update Time:2025-04-19

2H-Azepin-2-one,1,1'-(1,4-phenylenedicarbonyl)bis[hexahydro- Chemische en fysische eigenschappen

Naam en identificatie

    • 1-[4-(2-oxoazepane-1-carbonyl)benzoyl]azepan-2-one
    • 1,1'-(1,4-phenylenedicarbonyl)diazepan-2-one
    • 1,1'-(p-phenylenedicarbonyl)bis[hexahydro-2H-azepin-2-one]
    • 1,1'-terephthaloyl-bis-azepan-2-one
    • AC1L2PPS
    • AC1Q5GHI
    • Dodecahydro-1,1'-terephthaloyl-bis-azepin-2-on
    • dodecahydro-1,1'-terephthaloyl-bis-azepin-2-one
    • N,N'-terephthaloylbis(6-hexanelactam)
    • N,N'-terephthaloylbiscaprolactam
    • Oprea1_361300
    • Oprea1_745271
    • STOCK2S-21707
    • SureCN1823712
    • 1,1'-(1,4-Phenylenedicarbonyl)bis(hexahydro-2H-azepin-2-one)
    • AKOS000600113
    • 1,1'-(p-Phenylenedicarbonyl)bis(hexahydro-2H-azepin-2-one)
    • IOGGBUVFUGPCLQ-UHFFFAOYSA-N
    • SMR000009059
    • 1,1'-(1,4-Phenylenedicarbonyl)bis[hexahydro-2H-azepin-2-one]
    • EINECS 220-209-2
    • SCHEMBL1823712
    • NS00028153
    • DTXSID2062583
    • HMS2289G07
    • 2669-15-0
    • CHEMBL1894789
    • MLS000028230
    • K6AVS4FLC3
    • N,N '-Terephthaloylbiscaprolactam
    • 2H-Azepin-2-one, 1,1'-(1,4-phenylenedicarbonyl)bis[hexahydro-
    • 2H-Azepin-2-one, 1,1'-(1,4-phenylenedicarbonyl)bis(hexahydro-
    • 2H-Azepin-2-one,1,1'-(1,4-phenylenedicarbonyl)bis[hexahydro-
    • Inchi: 1S/C20H24N2O4/c23-17-7-3-1-5-13-21(17)19(25)15-9-11-16(12-10-15)20(26)22-14-6-2-4-8-18(22)24/h9-12H,1-8,13-14H2
    • InChI-sleutel: IOGGBUVFUGPCLQ-UHFFFAOYSA-N
    • LACHT: O=C1CCCCCN1C(C1C=CC(=CC=1)C(N1C(CCCCC1)=O)=O)=O

Berekende eigenschappen

  • Exacte massa: 356.17372
  • Monoisotopische massa: 356.17360725g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 26
  • Aantal draaibare bindingen: 2
  • Complexiteit: 516
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2
  • Topologisch pooloppervlak: 74.8Ų

Experimentele eigenschappen

  • PSA: 74.76
Aanbevolen leveranciers
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shaanxi pure crystal photoelectric technology co. LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shaanxi pure crystal photoelectric technology co. LTD
Shandong Jing Kun Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd